molecular formula C22H26N6O2 B2814349 6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919019-52-6

6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2814349
CAS RN: 919019-52-6
M. Wt: 406.49
InChI Key: GZTWXTXWZNAFNB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an isoquinoline group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). It also contains a purine group, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoquinoline and purine groups would likely have a significant impact on the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the isoquinoline group might undergo reactions typical of aromatic compounds, while the purine group could participate in reactions involving its nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in water .

Scientific Research Applications

Receptor Affinity and Enzyme Activity

A study by Zagórska et al. (2016) explored the biological evaluation of octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines for their receptor affinity and inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. The research identified promising structures for further modification to obtain hybrid ligands with potential therapeutic applications Zagórska et al., 2016.

Synthesis and Reactivity

Research on the synthesis and reactivity of isoquinoline derivatives, such as those conducted by Deady and Devine (2004), reveals methodologies for creating imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives. These synthetic pathways contribute to the development of novel compounds for further pharmacological and chemical studies Deady & Devine, 2004.

Electroluminescent Applications

Dobrikov et al. (2011) synthesized low-molecular-weight compounds with potential applications in organic light-emitting devices (OLEDs). This study demonstrates the broader applicability of isoquinoline derivatives in developing color electroluminescent structures for display technologies Dobrikov et al., 2011.

Cytotoxicity and Anticancer Applications

Suh et al. (2000) investigated the cytotoxicity of imidazoquinolinedione derivatives, highlighting the potential of these compounds in developing new anticancer drugs. This research underscores the importance of isoquinoline derivatives in medicinal chemistry, particularly for targeting tumor cells Suh et al., 2000.

Mechanism of Action

Target of Action

The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important in the biology of diseases like prostate cancer .

Mode of Action

This compound acts as an androgen receptor (AR) antagonist . An AR antagonist is a compound that prevents androgens like testosterone and dihydrotestosterone from binding to and activating the androgen receptor. This compound effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

Biochemical Pathways

By acting as an antagonist, this compound can inhibit the effects of androgens on the prostate tissue, which can help to slow the growth of prostate cancer cells .

Pharmacokinetics

It is soluble in dmso at 10 mg/ml , which suggests that it may have good bioavailability. The compound’s storage temperature is 2-8°C, indicating that it is stable under refrigeration .

Result of Action

The result of the compound’s action is the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . This suggests that it could be effective in treating both types of prostate cancer.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that it might be more effective in environments where DMSO is present . Additionally, the compound’s stability at 2-8°C suggests that it might be less stable and potentially less effective at higher temperatures .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s used or stored .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14-15(2)28-18-19(24(3)22(30)25(4)20(18)29)23-21(28)27(14)12-11-26-10-9-16-7-5-6-8-17(16)13-26/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTWXTXWZNAFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610189

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